N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Description
N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a fluorinated phenyl substituent at the 4-position of the aniline moiety, a methyl group at the quinoline 3-position, and a phenyl group at the 2-position. Quinoline carboxamides are known for their diverse bioactivity, often attributed to their ability to interact with biological targets such as enzymes or DNA .
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O/c1-15-21(23(27)25-18-13-11-17(24)12-14-18)19-9-5-6-10-20(19)26-22(15)16-7-3-2-4-8-16/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWTVWJLTWJAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.
Introduction of Substituents: The 4-fluorophenyl, 3-methyl, and 2-phenyl groups can be introduced through various electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Key Reaction Steps
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Quinoline Core Formation : The quinoline scaffold is typically constructed via the Doebner-Miller reaction, a condensation of aniline derivatives with α,β-unsaturated carbonyl compounds . For derivatives with a 3-methyl substituent, this step may involve alkylation or direct introduction of the methyl group during cyclization.
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Oxidation to Carboxylic Acid : Potassium permanganate (KMnO₄) in alkaline conditions oxidizes the quinoline intermediate to a carboxylic acid at the 4-position . This step requires precise temperature control (e.g., 85°C for 2 hours) to avoid overoxidation.
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Acid Chloride Formation : The carboxylic acid is converted to an acid chloride using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . For example, POCl₃ in DMF at reflux for 4 hours yields the acid chloride intermediate.
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Amide Bond Formation : The acid chloride reacts with 4-fluoroaniline under basic conditions (e.g., sodium hydride) to form the final carboxamide . This step often involves stirring at room temperature for 1–2 hours, followed by purification via column chromatography.
| Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| 1 | KMnO₄, NaOH, 85°C (2 h) | Quinoline-4-carboxylic acid |
| 2 | POCl₃, DMF, reflux (4 h) | Acid chloride |
| 3 | 4-Fluoroaniline, NaH, THF | Final amide |
Functional Group Reactivity
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Carboxamide Group :
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Nucleophilic Acyl Substitution : The amide is susceptible to reactions with strong nucleophiles (e.g., hydrazine, alcohols) under acidic or basic conditions, forming hydrazides or esters .
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Enzymatic Hydrolysis : Potential cleavage by proteases, though stability depends on steric hindrance from substituents (e.g., the 3-methyl group).
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Aromatic Fluorine Substitution :
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Electrophilic Aromatic Substitution : The fluorine at the para position on the phenyl ring directs incoming electrophiles to the ortho and para positions.
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Quinoline Core :
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Electrophilic Attack : The quinoline nitrogen may act as a directing group for further substitution reactions.
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Spectroscopic Data
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1H NMR :
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13C NMR :
Table 2: HRMS and Purity Data
| Parameter | Value |
|---|---|
| HRMS [M+H]+ | 356.4 g/mol (calculated) |
| HPLC Purity | >97% |
Reaction Mechanism
The synthesis involves:
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Imine Formation : Reaction between benzaldehyde and naphthylamine.
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Enol Attack : Pyruvic acid enol attacks the imine intermediate.
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Cyclization and Aromatization : Catalyst-mediated hydride transfer facilitates ring closure and aromatization .
Comparative Reactivity with Analogues
| Compound | Structural Features | Reactivity Highlights |
|---|---|---|
| Imatinib | Pyridine-pyrimidine | Kinase inhibition via ATP-binding site occupation |
| Sorafenib | Multi-kinase inhibitor | Broad antitumor activity via Raf/MEK/ERK pathway |
| N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide | Fluorinated amide, methyl sterics | Enhanced stability; reduced off-target binding due to fluorine’s electron-withdrawing effect |
This compound’s synthesis and reactivity are well-characterized through multi-step reactions and advanced catalytic methods, with analytical data confirming its structural integrity. Its unique fluorinated amide group and quinoline core position it as a candidate for targeted therapeutic applications.
Scientific Research Applications
Synthesis of N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The synthetic route generally includes:
- Formation of the Quinoline Core : The initial step often involves the condensation of an appropriate aniline derivative with a carbonyl compound to form the quinoline structure.
- Introduction of Functional Groups : Subsequent reactions modify the quinoline core to introduce the desired substituents, such as the 4-fluorophenyl and carboxamide groups.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Mechanism of Action : Research indicates that this compound may act as an inhibitor of specific proteins involved in cancer cell proliferation, particularly targeting SIRT6, which is implicated in tumor growth regulation .
- In Vitro and In Vivo Studies : Experimental results have demonstrated significant cytotoxic effects against several cancer cell lines, including pancreatic cancer cells. For instance, it exhibited a notable reduction in tumor volume in animal models .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Pancreatic Cancer | 15 | Significant reduction in cell viability | |
| MDA-MB-231 (Breast Cancer) | 20 | Induced apoptosis |
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity:
- Spectrum of Activity : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate that structural modifications enhance its antibacterial efficacy compared to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard |
|---|---|---|
| S. aureus | 18 | Higher than ampicillin |
| E. coli | 16 | Comparable to gentamicin |
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology and infectious diseases:
Drug Development
Given its promising biological activities, this compound serves as a lead candidate for drug development targeting:
- Cancer Therapies : Its selective inhibition mechanisms make it a suitable candidate for developing new anticancer drugs, particularly for resistant pancreatic cancer types .
Combination Therapies
Research suggests that combining this compound with existing therapies may enhance treatment efficacy and reduce side effects:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide and its analogs:
*Calculated based on molecular formula.
Key Structural and Functional Insights
Impact of Halogen Substituents
- Fluorine : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, which can reduce oxidative degradation .
Role of Quinoline Modifications
- 3-Methyl Group: The methyl group at the quinoline 3-position may sterically hinder interactions with off-target proteins, improving selectivity .
- 2-Phenyl vs. 2-(4-Ethoxyphenyl) : Ethoxy-substituted analogs () show increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Biological Activity
N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a compound belonging to the quinoline family, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its antibacterial and antitumor properties, supported by data tables and relevant case studies.
Antibacterial Activity
Quinoline derivatives, including this compound, have been evaluated for their antibacterial activities against various strains of bacteria. The compound was tested using the agar diffusion method against several Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20 | 32 µg/mL |
| This compound | Escherichia coli | 15 | 64 µg/mL |
| This compound | Bacillus subtilis | 18 | 48 µg/mL |
The results indicate that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with moderate activity against Escherichia coli. The structural modifications within the quinoline framework enhance its lipophilicity, which correlates positively with antibacterial potency .
Antitumor Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Its efficacy was assessed through in vitro assays, measuring cell viability and proliferation inhibition.
Table 2: Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.89 | Induction of apoptosis via oxidative stress |
| A549 (Lung) | 1.04 | Inhibition of c-Met kinase |
| H460 (Lung) | 0.32 | Disruption of cell cycle at G2/M phase |
The compound demonstrated potent antiproliferative activity across different cancer cell lines, particularly against MDA-MB-231 and H460 cells. The mechanism involves the induction of apoptosis and disruption of critical cell cycle phases, making it a promising candidate for further development in cancer therapy .
Case Studies
- Antibacterial Case Study : A study evaluated the efficacy of various quinoline derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a significant zone of inhibition compared to standard antibiotics like ampicillin and gentamicin, indicating its potential as an alternative treatment for resistant bacterial infections .
- Antitumor Case Study : In a preclinical study using mouse models implanted with human breast cancer cells, treatment with this compound resulted in a notable reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth effectively .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized?
The synthesis of quinoline carboxamides typically involves cyclocondensation of substituted anilines with ketones or aldehydes, followed by functionalization. For example, a modified Gould-Jacobs reaction may be employed, where a substituted aniline undergoes cyclization with a β-ketoester intermediate. Key optimization parameters include:
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions like decarboxylation .
- Catalyst selection : Use p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. For analogs with fluorophenyl groups, hexane/methylethyl ketone mixtures are effective for isolating crystalline products .
Q. What analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl resonance at δ 7.2–7.5 ppm) and methyl/quinoline backbone integration .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 401.1523 for C₂₄H₁₈FN₂O) and detects impurities .
- X-ray crystallography : Resolves regioselectivity in quinoline ring formation, particularly for distinguishing 3-methyl vs. 2-phenyl positioning .
Q. How can solubility and formulation challenges be addressed in early pharmacological studies?
- Solvent screening : Use shake-flask methods with DMSO/PBS mixtures (1:9 v/v) to determine aqueous solubility. For low solubility (<10 µM), employ solubilizers like β-cyclodextrin .
- Lipophilicity assessment : Measure logP via HPLC (C18 column, isocratic elution with acetonitrile/water) to guide prodrug design or salt formation .
Q. What preliminary assays are recommended for evaluating biological activity?
- Kinase inhibition screening : Test against CDK2 and PRKCH (IC₅₀ determination via ADP-Glo™ assay) due to structural similarities to fluorophenyl-containing kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays in HEK293 or HepG2 cells to identify off-target effects at 10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl at C3) to enhance metabolic stability. Compare activity of 3-methyl vs. 3-CF₃ analogs in enzymatic assays .
- Fluorophenyl substitution : Replace 4-fluorophenyl with 3-fluoro or 2,4-difluoro variants to assess steric/electronic effects on target binding (e.g., via molecular docking with CDK2) .
Q. What strategies resolve contradictions between biochemical and cellular assay data?
- Orthogonal validation : Combine biochemical assays (e.g., fluorescence polarization for target engagement) with cell-based thermal shift assays (CETSA) to confirm target modulation .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in cellular lysates that may explain discrepancies .
Q. How can metabolic stability be improved without compromising potency?
Q. What advanced analytical methods are required for purity assessment in complex matrices?
Q. How should researchers address batch-to-batch variability in pharmacological data?
Q. What computational tools aid in predicting off-target interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
